molecular formula C9H14ClNO3S B3387610 2-chloro-N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide CAS No. 847783-42-0

2-chloro-N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

Cat. No.: B3387610
CAS No.: 847783-42-0
M. Wt: 251.73 g/mol
InChI Key: KGDLPWHPLVKFJG-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a chemical compound with the molecular formula C9H14ClNO3S and a molecular weight of 251.73 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a thiolane ring with a dioxo substitution. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the reaction of cyclopropylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The resulting intermediate is then reacted with 3-mercapto-1,1-dioxo-1lambda6-thiolane under mild conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The cyclopropyl and thiolane groups play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO3S/c10-5-9(12)11(7-1-2-7)8-3-4-15(13,14)6-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDLPWHPLVKFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCS(=O)(=O)C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
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Reactant of Route 6
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2-chloro-N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

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